molecular formula C14H14N2O4S B3831927 N-(2,4-dimethylphenyl)-4-nitrobenzenesulfonamide

N-(2,4-dimethylphenyl)-4-nitrobenzenesulfonamide

Cat. No. B3831927
M. Wt: 306.34 g/mol
InChI Key: KGHLCQBOJKOVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-4-nitrobenzenesulfonamide, commonly known as DNBS, is a chemical compound that has been widely used in scientific research. DNBS is a sulfonamide derivative that has a nitro group and a phenyl group attached to it. This compound has been used in various applications, including immunology, pharmacology, and toxicology.

Advantages and Limitations for Lab Experiments

DNBS is a potent hapten that can induce a robust immune response in animals. It is easy to synthesize and has been widely used in scientific research. However, DNBS-induced inflammation is limited to certain tissues, such as the skin and gastrointestinal tract, and may not be suitable for studying other organs or systems. In addition, the immune response induced by DNBS may not accurately reflect the human immune response.

Future Directions

There are several future directions for research on DNBS. One area of interest is the development of new hapten compounds that can induce a more specific immune response. Another area of research is the development of DNBS-based therapies for inflammatory bowel disease and other inflammatory conditions. Additionally, further studies are needed to elucidate the molecular mechanisms underlying DNBS-induced inflammation and immune response.

Scientific Research Applications

DNBS has been widely used in scientific research to study the immune system and inflammation. It is a potent hapten that can induce a delayed-type hypersensitivity reaction in animals. DNBS has been used to study the role of T cells and cytokines in the immune response. It has also been used to induce colitis in animal models to study the pathogenesis of inflammatory bowel disease.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-10-3-8-14(11(2)9-10)15-21(19,20)13-6-4-12(5-7-13)16(17)18/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHLCQBOJKOVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-4-nitrobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.